2-chloro-N-(1H-pyrazol-5-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1H-pyrazol-5-ylmethyl)acetamide is a chemical compound used in scientific research. It is commonly referred to as CPAA and has been found to have potential therapeutic effects.
Mechanism of Action
The mechanism of action of CPAA is not fully understood. However, it has been suggested that CPAA may inhibit the activity of enzymes involved in inflammation and cancer cell growth. CPAA may also disrupt the cell membrane of Candida albicans, leading to its antifungal activity.
Biochemical and Physiological Effects
CPAA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. CPAA has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, CPAA has been found to disrupt the cell membrane of Candida albicans, leading to its antifungal activity.
Advantages and Limitations for Lab Experiments
One advantage of using CPAA in lab experiments is its potential therapeutic effects. CPAA has been found to have anti-inflammatory and antifungal properties, as well as the ability to inhibit cancer cell growth. However, one limitation of using CPAA is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for CPAA research. One potential direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to explore its potential as an antifungal agent for the treatment of Candida infections. Additionally, further research is needed to fully understand the mechanism of action of CPAA and its potential use in cancer therapy.
Synthesis Methods
The synthesis of CPAA involves the reaction of 2-chloroacetamide with 1H-pyrazol-5-ylmethanol in the presence of a base. The reaction proceeds through an SN2 mechanism to produce CPAA as a white solid with a melting point of 125-127°C.
Scientific Research Applications
CPAA has been found to have potential therapeutic effects in various scientific research studies. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. CPAA has also been found to have antifungal activity against Candida albicans.
properties
IUPAC Name |
2-chloro-N-(1H-pyrazol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c7-3-6(11)8-4-5-1-2-9-10-5/h1-2H,3-4H2,(H,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXRSZCRBROOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1H-pyrazol-5-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.